1H-1,2,3-Triazol

Übersicht

Beschreibung

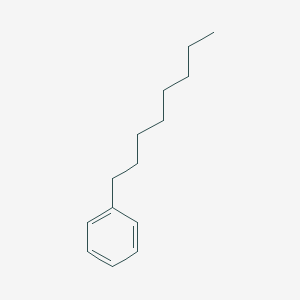

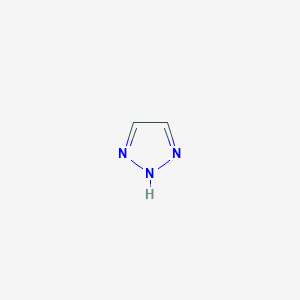

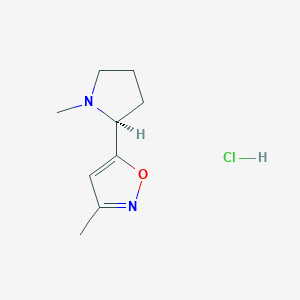

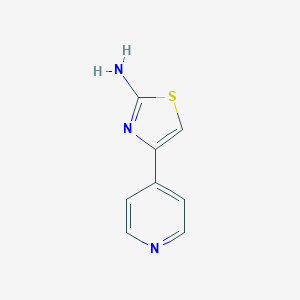

1H-1,2,3-Triazole is a member of the triazoles family, which are five-membered rings containing three nitrogen atoms and two double bonds . It is highly soluble in water and in aqueous solution, it tautomerizes to its 2H-isomer . It is considered a pharmacophore as it can interact with specific biological targets .

Synthesis Analysis

1H-1,2,3-Triazole was first synthesized by German chemists Otto Dimroth and Gustav Fester in 1910 by heating a solution of hydrazoic acid (HN3) and acetylene at 100 ºC for 70 hours . Sodium azide can be used in place of HN3 if the solution is acidified .Molecular Structure Analysis

1H-1,2,3-Triazole is one of the four aromatic heterocyclic compounds with two carbon atoms, three nitrogen atoms, and two double bonds . In aqueous solution, it is in equilibrium with its 2H-tautomer .Chemical Reactions Analysis

1H-1,2,3-Triazole has been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .Physical And Chemical Properties Analysis

1H-1,2,3-Triazole is planar and aromatic . It is highly soluble in water and in aqueous solution, it tautomerizes to its 2H-isomer . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

1H-1,2,3-Triazol: ist ein vielseitiges Grundgerüst in der medizinischen Chemie. Seine einzigartige Struktur ermöglicht es ihm, Peptidbindungen nachzuahmen, was zur Entwicklung zahlreicher Pharmazeutika geführt hat . So zum Beispiel enthalten Rufinamide, ein Antiepileptikum, und Tazobactam, ein β-Lactam-Antibiotikum, beide den Triazolring .

Organische Synthese

In der organischen Chemie dient This compound als stabiles und reaktives Zwischenprodukt. Es nimmt an verschiedenen organischen Reaktionen teil und erleichtert die Synthese komplexer Moleküle . Seine Stabilität unter sowohl sauren als auch basischen Bedingungen macht es zu einer wertvollen Komponente in mehrstufigen Synthesewegen .

Polymerkunde

Die Einarbeitung von This compound in Polymere verbessert deren Stabilität und mechanische Eigenschaften. Es wird beim Design von thermisch stabilen und chemisch beständigen Materialien verwendet, die in Hochleistungsanwendungen von entscheidender Bedeutung sind .

Supramolekulare Chemie

Aufgrund seiner Fähigkeit, an Wasserstoffbrückenbindungen teilzunehmen, wird This compound in supramolekularen Anordnungen eingesetzt. Es hilft bei der Erzeugung komplexer Strukturen mit spezifischen Funktionen wie molekularer Erkennung und selbstheilenden Materialien .

Biokonjugation

This compound: spielt eine wichtige Rolle in Biokonjugationstechniken. Es wird verwendet, um verschiedene Biomoleküle miteinander oder an feste Trägermaterialien zu koppeln, was für die Entwicklung von Biosensoren und diagnostischen Werkzeugen unerlässlich ist .

Chemische Biologie

In der chemischen Biologie wird This compound verwendet, um biologische Systeme zu erforschen. Es kann als Bioisoster fungieren und natürliche funktionelle Gruppen in Biomolekülen ersetzen, um ihre biologischen Rollen zu untersuchen oder ihre Eigenschaften zu verbessern .

Fluoreszenz-Bildgebung

Das Triazolringsystem kann Teil von fluoreszierenden Sonden sein. Diese Verbindungen werden in Bildgebungstechniken eingesetzt, um biologische Prozesse zu visualisieren und Einblicke in zelluläre Funktionen und Krankheitsmechanismen zu gewinnen .

Materialwissenschaften

This compound: trägt zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften bei. Es wird bei der Herstellung von elektronischen Geräten, Sensoren und anderen Technologien eingesetzt, die Materialien mit spezifischen elektronischen und strukturellen Eigenschaften erfordern

Wirkmechanismus

Target of Action

1H-1,2,3-Triazole is a nitrogen-containing heterocycle that has been shown to interact with various biomolecular targets . It has been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities , which are key enzymes in the nervous system that break down acetylcholine, a neurotransmitter. This inhibition can lead to an increase in acetylcholine levels, affecting nerve signal transmission.

Mode of Action

1H-1,2,3-Triazole interacts with its targets through various mechanisms. Its ability to form hydrogen bonding and bipolar interactions allows it to interact with biomolecular targets . In the case of AChE and BuChE, the 1,2,3-triazole ring inhibits their activities, leading to an increase in acetylcholine levels .

Pharmacokinetics

Its chemical stability and resistance to enzymatic degradation suggest that it may have good bioavailability . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

The action of 1H-1,2,3-Triazole can be influenced by various environmental factors. For example, its stability to hydrolysis, oxidizing and reducing conditions suggests that it can remain active under a wide range of conditions . .

Safety and Hazards

Zukünftige Richtungen

1H-1,2,3-Triazole has gained tremendous interest in the last two decades mainly because of its ease of synthesis via copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its broad spectrum of chemotherapeutic potential . The recent advances in 1H-1,2,3-Triazole derivatives obtained by CuAAC as potential antifungal agents may facilitate the triazole-based antifungal development process .

Biochemische Analyse

Biochemical Properties

1H-1,2,3-Triazole and its derivatives have been widely explored in pharmaceutical industry and academics . They have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preventive actions are resistant to various enzymes . They are generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature .

Cellular Effects

1H-1,2,3-Triazole and its derivatives exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc . They have been used in several applications, such as organocatalysis, in ionic liquids, in a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitubercular, antitumoral, and antiviral as well as activities against several neglected diseases .

Molecular Mechanism

The molecular mechanism of 1H-1,2,3-Triazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . They are commonly used as drugs for the treatment of various diseases .

Temporal Effects in Laboratory Settings

The effects of 1H-1,2,3-Triazole over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1H-1,2,3-Triazole vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1H-1,2,3-Triazole is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

1H-1,2,3-Triazole is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 1H-1,2,3-Triazole and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWENRTYMTSOGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870495 | |

| Record name | 1H-1,2,3-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

288-35-7, 288-36-8, 37306-44-8 | |

| Record name | 2H-1,2,3-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,3-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037306448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Diazapyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,3-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM7554254W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)

![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)

![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)